Nikkomycin pseudo-J

Description

Contextualization within the Peptidyl Nucleoside Antibiotic Class

Peptidyl nucleoside antibiotics represent a class of natural products that interfere with essential biological processes, predominantly in fungi. Their mechanism of action often involves inhibiting enzymes crucial for cell wall synthesis. The nikkomycins, including pseudo-J, are notable members of this class, primarily recognized for their potent inhibitory effect on chitin (B13524) synthase, an enzyme vital for the structural integrity of fungal cell walls smolecule.comontosight.ainih.govnih.govmicrobiologyresearch.orgtoku-e.comsemanticscholar.org. This specific targeting of chitin, a polysaccharide absent in mammals, contributes to the selective toxicity of nikkomycins against fungi nih.govnih.govtoku-e.comsemanticscholar.org.

Historical Perspective of Nikkomycin (B1203212) Discovery and Initial Research Trajectories

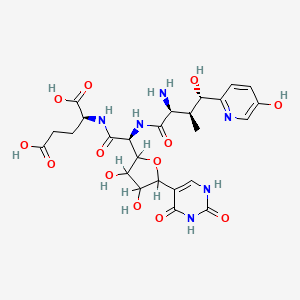

The discovery of nikkomycins dates back to the 1970s with their isolation from Streptomyces tendae nih.govnih.govtoku-e.com. Initial research trajectories focused on identifying these novel compounds and understanding their antifungal properties. The potent inhibition of chitin synthase was quickly identified as their primary mechanism of action, establishing them as valuable tools for studying fungal biology and potential antifungal agents nih.govnih.govmicrobiologyresearch.org. Over twenty biologically active nikkomycin structures have been isolated, with Nikkomycins X, Z, I, and J identified as main active structures nih.gov. The discovery and structural elucidation of Nikkomycins pseudo-Z and pseudo-J, isolated from Streptomyces tendae Tü 901/PF 53+-3, were reported in 1989 nih.gov. These "pseudo" forms were found to differ from their corresponding Z and J counterparts by possessing a C-glycosidic bond between C-5 of uracil (B121893) and C-1' of 5-amino-5-deoxy-D-allo-furanuronic acid, in contrast to the N-glycosidic bond found in Nikkomycins Z and J nih.gov.

Academic Rationale for Focused Investigation of Nikkomycin Pseudo-J

The academic rationale for the focused investigation of this compound stems from its position as a structural analog within the well-established nikkomycin family. Its unique structural feature, the C-glycosidic bond nih.gov, provides a specific point of interest for understanding structure-activity relationships within this class of chitin synthase inhibitors smolecule.com. Research into pseudo-J, alongside other nikkomycin analogs, allows for comparative studies to elucidate how subtle structural variations impact biological activity, enzyme binding affinity, and potential cellular uptake mechanisms smolecule.comcuny.eduresearchgate.net. While extensive research findings are more widely reported for Nikkomycins X and Z due to their prevalence as main components produced by certain Streptomyces strains nih.gov, the study of pseudo-J contributes to a comprehensive understanding of the biosynthetic pathways and the range of structures and activities present within the nikkomycin family smolecule.comnih.govnih.gov. Investigating the properties of pseudo-J helps to fully map the chemical diversity and potential bioactivities of related peptidyl nucleoside structures.

Detailed Research Findings related to this compound:

Specific detailed research findings solely focused on this compound in the provided search results are limited, primarily describing its isolation and structural characteristics.

| Property | Value | Source |

| Exact Mass | 624.2027 | smolecule.com |

| Solubility | Soluble in DMSO | smolecule.com |

| Structural Feature | C-glycosidic bond between C-5 of uracil and C-1' of 5-amino-5-deoxy-D-allo-furanuronic acid | nih.gov |

| Peptidyl Nature | Tripeptide analog | researchgate.net |

This compound is described as a compound with a complex chemical structure, belonging to the nikkomycin class and known for potential biological activity ontosight.ai. Its structure includes a nucleoside moiety linked to a peptidyl side chain, which is considered essential for its biological activity smolecule.com. Research into the synthesis and modification of nikkomycin compounds, including pseudo-J, has been ongoing with the aim of enhancing their biological activity ontosight.ai.

While the mechanism of action for the nikkomycin family involves competitive inhibition of chitin synthase by mimicking UDP-GlcNAc smolecule.comontosight.ainih.govmicrobiologyresearch.org, specific detailed kinetic data or extensive biological activity profiles exclusively for this compound were not prominently featured in the provided search results compared to data available for Nikkomycins X and Z asm.orgnih.gov. However, its classification within the nikkomycin family implies a similar mode of action targeting chitin synthesis smolecule.com.

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S,3S,4S)-2-amino-4-hydroxy-4-(5-hydroxypyridin-2-yl)-3-methylbutanoyl]amino]-2-[5-(2,4-dioxo-1H-pyrimidin-5-yl)-3,4-dihydroxyoxolan-2-yl]acetyl]amino]pentanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H32N6O13/c1-8(16(35)11-3-2-9(32)6-27-11)14(26)22(39)30-15(23(40)29-12(24(41)42)4-5-13(33)34)20-18(37)17(36)19(44-20)10-7-28-25(43)31-21(10)38/h2-3,6-8,12,14-20,32,35-37H,4-5,26H2,1H3,(H,29,40)(H,30,39)(H,33,34)(H,41,42)(H2,28,31,38,43)/t8-,12-,14-,15-,16-,17?,18?,19?,20?/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWCOQJINVKEJCM-RXFLJLMGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C1=NC=C(C=C1)O)O)C(C(=O)NC(C2C(C(C(O2)C3=CNC(=O)NC3=O)O)O)C(=O)NC(CCC(=O)O)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C1=NC=C(C=C1)O)O)[C@@H](C(=O)N[C@@H](C2C(C(C(O2)C3=CNC(=O)NC3=O)O)O)C(=O)N[C@@H](CCC(=O)O)C(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H32N6O13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

624.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120796-22-7 | |

| Record name | Nikkomycin pseudo-J | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0120796227 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Biosynthetic Origins and Production Methodologies

Isolation and Characterization of Nikkomycin (B1203212) Pseudo-J from Natural Sources

Nikkomycin pseudo-J is a secondary metabolite produced by specific strains of actinomycete bacteria. Its discovery and characterization have been pivotal in understanding the diversity within the nikkomycin family of antibiotics.

This compound, along with its counterpart Nikkomycin pseudo-Z, was first isolated from the fermentation broth of Streptomyces tendae strain Tü 901/PF 53+-3 nih.gov. The general procedure for isolating nikkomycins involves culturing the producer strain, such as S. tendae, in a suitable liquid medium under controlled conditions to promote antibiotic production.

Following fermentation, the culture broth is separated from the mycelia. The active compounds, including this compound, are then extracted from the supernatant. Methodologies for isolating specific nikkomycins often involve a series of chromatographic techniques to separate the different structural analogues produced by the organism nih.govresearchgate.net. The characterization and structure elucidation of the isolated compounds are typically achieved through advanced analytical methods, including two-dimensional NMR spectroscopy and mass spectrometry nih.gov.

The defining structural feature that distinguishes this compound from Nikkomycin J is the nature of the bond connecting the nucleobase (uracil) to the sugar moiety (5-amino-5-deoxy-D-allo-furanuronic acid) nih.gov.

Nikkomycin J possesses a standard N-glycosidic bond , where the C-1' of the sugar is linked to the N-1 of the uracil (B121893) base.

This compound , in contrast, features an unusual C-glycosidic bond . In this configuration, the C-1' of the sugar is directly linked to the C-5 of the uracil base nih.gov.

This fundamental difference in the glycosidic linkage significantly alters the molecule's three-dimensional structure and chemical properties.

Table 1: Comparison of Glycosidic Linkages in Nikkomycin J and this compound

| Feature | Nikkomycin J | This compound |

|---|---|---|

| Glycosidic Bond Type | N-glycosidic | C-glycosidic |

| Point of Attachment (Uracil) | N-1 | C-5 |

| Point of Attachment (Sugar) | C-1' | C-1' |

Elucidation of the Nikkomycin Biosynthesis Pathway

The production of nikkomycins, including the pseudo forms, is orchestrated by a dedicated set of genes organized into a biosynthetic gene cluster (BGC).

The genetic blueprint for nikkomycin production is contained within a large biosynthetic gene cluster, which has been identified and studied in producer organisms like Streptomyces ansochromogenes. This cluster, often referred to as the 'san' cluster, spans approximately 35 kb of the chromosome nih.gov. It is comprised of numerous open reading frames (ORFs), designated as san genes, which are organized into multiple transcriptional units nih.govresearchgate.netresearchgate.net. These genes encode all the necessary enzymes and regulatory proteins for the synthesis of the nikkomycin backbone, including the peptidyl and nucleoside moieties nih.gov. For instance, the cluster contains genes responsible for synthesizing the hydroxypyridylhomethreonine amino acid component and the 5-aminohexuronic acid nucleoside core nih.gov.

The biosynthesis of nikkomycins is a complex process involving the assembly of two primary components: a peptidyl moiety and a nucleoside moiety researchgate.netresearchgate.net. The pathway for the nucleoside portion of most nikkomycins, such as Nikkomycin Z and X, begins with precursors like uracil nih.govresearchgate.net. A series of enzymatic reactions modifies a sugar and attaches it to the base via an N-glycosidic bond.

The formation of this compound follows a divergent path, culminating in the creation of a C-C bond between the sugar and the uracil base. While the precise enzymatic mechanism for this specific C-glycosylation step in S. tendae is not fully detailed in the available literature, it represents a key branching point from the biosynthesis of N-glycosidic nikkomycins like Nikkomycin J. Genes within the biosynthetic cluster are responsible for this unique catalytic activity. For example, in the biosynthesis of Nikkomycin X, genes such as sanO and sanQ are involved in the formation of its specific nucleoside base, and disrupting them blocks its production without affecting the synthesis of the uracil-containing Nikkomycin Z nih.gov. A similar, distinct enzymatic step is required to catalyze the C-5 attachment to uracil for this compound.

The expression of the nikkomycin biosynthetic gene cluster is tightly controlled by a sophisticated regulatory network to ensure that antibiotic production occurs at the appropriate time in the organism's life cycle nih.govuniversiteitleiden.nl. This network includes pathway-specific regulatory genes located within or near the cluster, as well as global regulators that respond to broader cellular signals.

Key regulatory genes identified in nikkomycin-producing Streptomyces include:

sanG : This gene encodes a transcriptional activator that is crucial for nikkomycin biosynthesis. The disruption of sanG completely abolishes the production of nikkomycins nih.gov. Conversely, introducing multiple copies of sanG can lead to increased nikkomycin yields nih.gov. The expression of sanG itself is controlled by at least three different promoters, indicating complex regulation nih.gov.

sabR : Identified as a pleiotropic regulatory gene, sabR positively influences nikkomycin production. It functions by binding to the promoter region of sanG, thereby enhancing its transcription doaj.org. This establishes a regulatory cascade where SabR acts as an enhancer for the primary activator, SanG doaj.org.

This hierarchical regulatory system allows the cell to integrate various signals to control the significant metabolic investment required for antibiotic production nih.govmanchester.ac.uk.

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

| Nikkomycin J |

| Nikkomycin pseudo-Z |

| Nikkomycin Z |

| Nikkomycin X |

| Nikkomycin C |

| Nikkomycin Cx |

| Nikkomycin I |

| Nikkomycin Kz |

| Nikkomycin Kx |

| Nikkomycin Oz |

| Nikkomycin Ox |

| Uracil |

| Uridine (B1682114) |

| L-lysine |

Regulatory Networks Governing Nikkomycin Production in Producer Organisms

Transcriptional Regulation by Pathway-Specific Genes (e.g., sanG)

The production of nikkomycins in Streptomyces ansochromogenes is intricately controlled at the transcriptional level by pathway-specific regulatory genes within the nikkomycin biosynthetic gene cluster. A key regulator in this process is SanG, which functions as a transcriptional activator. nih.govjst.go.jp SanG is a multifaceted protein comprised of three primary functional domains: an N-terminal Streptomyces antibiotic regulatory protein (SARP) domain, a central ATPase domain, and a C-terminal domain with homology to guanylate cyclases of the LuxR family. nih.govjst.go.jp

The regulatory action of SanG is primarily directed at two transcriptional units essential for nikkomycin biosynthesis. jst.go.jp Through electrophoretic mobility-shift assays, it has been demonstrated that the SanG protein binds specifically to the bidirectional promoter region between the sanN and sanO genes. nih.govjst.go.jp Further analysis through footprinting has identified the consensus-directed repeat sequence 5′-CGGCAAG-3′ as the SanG-binding site within this promoter region. nih.govjst.go.jp

The ATPase/GTPase activity of the central domain of SanG plays a crucial role in modulating its regulatory function. While the hydrolysis of ATP/GTP is not essential for the binding of SanG to its target DNA, the addition of ATP or GTP enhances its binding affinity. nih.govjst.go.jp However, mutations in the ATPase/GTPase domain have been shown to significantly decrease the transcriptional levels of the sanN-I and sanO-V operons, indicating that this enzymatic activity is vital for the transcriptional activation of the target genes in the nikkomycin biosynthesis pathway. nih.govjst.go.jp

The expression of sanG itself is subject to regulation by other transcriptional factors. The pleiotropic regulatory gene sabR has been shown to positively influence nikkomycin biosynthesis by directly interacting with the upstream region of sanG, thereby modulating its transcription. researchgate.net This interaction suggests a hierarchical regulatory cascade where SabR enhances nikkomycin production by activating the expression of the pathway-specific activator, SanG. researchgate.net Additionally, another regulatory protein, AdpA-L, has been identified to positively control the transcription of sanG. researchgate.net

Environmental and Nutritional Influences on Biosynthetic Yield (e.g., Iron Concentration)

The biosynthetic yield of nikkomycins is significantly influenced by environmental and nutritional factors, with iron concentration being a notable modulator. Research has indicated an inverse relationship between iron availability and the production of specific nikkomycin analogues. In the producing organism Streptomyces tendae, decreasing amounts of the intermediates nikkomycins SZ and SX are observed with increasing iron concentrations. This decrease in intermediates correlates with an increase in the production of the biologically active nikkomycins Z and X. This suggests that iron concentration plays a role in the later steps of the biosynthetic pathway, potentially influencing the conversion of intermediates to the final products.

While specific quantitative data on the effect of a range of iron concentrations on this compound yield is not extensively detailed in the literature, the general principle of iron's influence on secondary metabolism in Streptomyces is well-established. Iron is an essential nutrient, and its limitation can trigger the production of secondary metabolites, including antibiotics, as a competitive mechanism.

In addition to iron, other nutritional components have a marked effect on nikkomycin production. The concentration of phosphate (B84403) in the culture medium is one such factor. Studies with Streptomyces tendae in continuous culture have shown that decreasing the phosphate supply can enhance the productivity of nikkomycins.

Furthermore, the availability of precursors for the nucleoside moiety of the nikkomycin structure can significantly impact the yield of specific components. For instance, the supplementation of the culture medium with uracil has been shown to have a stimulatory effect on the production of nikkomycin Z. The table below illustrates the impact of uracil supplementation on nikkomycin Z yield in Streptomyces ansochromogenes.

| Uracil Concentration (g/L) | Nikkomycin Z Yield (mg/L) in sanPDM strain | Nikkomycin Z Yield (mg/L) in TH322 strain |

|---|---|---|

| 0 | 450 | 375 |

| 1 | Not specified | Not specified |

| 2 | 800 | 630 |

Mechanistic Dissection of Chitin Synthase Inhibition by Nikkomycin Pseudo J

Molecular Basis of Competitive Enzyme Inhibition

Structural Analogy to Uridine (B1682114) Diphosphate-N-Acetylglucosamine (UDP-GlcNAc)

Information not available in the searched scientific literature.

Binding Interactions within the Chitin (B13524) Synthase Active Site

Comprehensive Analysis of Binding Pocket Topography

Information not available in the searched scientific literature.

Cryo-Electron Microscopy and X-ray Crystallography Studies of Inhibitor-Enzyme Complexes

Information not available in the searched scientific literature.

Differential Inhibition of Fungal Chitin Synthase Isoenzymes

Specificity and Potency Against Class I, II, and III Chitin Synthases

Information not available in the searched scientific literature.

Comparative Inhibition Kinetics (K_i, IC_50) across Diverse Fungal Species

Nikkomycin (B1203212) pseudo-J, often referred to as Nikkomycin Z in scientific literature, functions as a competitive inhibitor of chitin synthase, the enzyme responsible for polymerizing N-acetylglucosamine (GlcNAc) into chitin. chemicalbook.com Its structural similarity to the natural substrate, UDP-N-acetylglucosamine (UDP-GlcNAc), allows it to bind to the enzyme's active site, thereby blocking chitin synthesis. chemicalbook.comnih.gov The inhibitory potency of Nikkomycin pseudo-J varies among different fungal species and even between the different chitin synthase isoenzymes within a single species.

Inhibition kinetic studies have provided quantitative measures of this potency, primarily through the determination of the inhibition constant (K_i) and the half-maximal inhibitory concentration (IC_50). For Candida albicans, a significant opportunistic human pathogen, this compound has been shown to be a potent inhibitor of chitin synthase with a K_i value of 0.16 µM. researchgate.net Further investigation into the specific chitin synthase isoenzymes of C. albicans revealed differential sensitivities. The IC_50 values for CaChs1, CaChs2, and CaChs3 were determined to be 15 µM, 0.8 µM, and 13 µM, respectively, indicating that CaChs2 is the most sensitive isoenzyme to inhibition by this compound. nih.gov

In the model yeast Saccharomyces cerevisiae, this compound inhibits chitin synthase 1 (Chs1) with an IC_50 of 0.367 μM. nih.gov While comprehensive comparative data across a wide array of fungal species remains somewhat limited in the public domain, these findings in key yeast species underscore the potent and specific nature of chitin synthase inhibition by this compound.

Interactive Table: Inhibition Kinetics of this compound against Fungal Chitin Synthases

| Fungal Species | Enzyme/Isoenzyme | K_i (µM) | IC_50 (µM) |

|---|---|---|---|

| Candida albicans | Chitin Synthase (overall) | 0.16 | - |

| Candida albicans | CaChs1 | - | 15 |

| Candida albicans | CaChs2 | - | 0.8 |

| Candida albicans | CaChs3 | - | 13 |

| Saccharomyces cerevisiae | Chs1 | - | 0.367 |

Cellular and Subcellular Effects on Fungal Biology

The inhibition of chitin synthase by this compound at the molecular level translates into profound and detrimental effects on the cellular and subcellular biology of fungi. These effects are primarily centered around the disruption of cell wall integrity, leading to morphological and viability issues.

Impairment of Chitin Polymerization and Cell Wall Biogenesis

As a direct consequence of chitin synthase inhibition, the polymerization of GlcNAc into chitin chains is severely impaired. This disruption of a critical step in cell wall biogenesis leads to a weakened cell wall structure. nih.gov In Candida albicans, treatment with this compound results in the absence of both septum and cell wall chitin. nih.gov The septum is a vital structure for cell division in yeast, and its improper formation directly impacts cell proliferation.

In filamentous fungi such as Aspergillus fumigatus, the inhibition of chitin synthesis can trigger compensatory mechanisms. When treated with this compound, these fungi have been observed to increase the synthesis of β-glucan, another major cell wall component, in an attempt to maintain cell wall integrity. nih.gov This reshuffling of cell wall components highlights the dynamic nature of the fungal cell wall in response to stress. However, this compensatory mechanism is often insufficient to overcome the structural deficiencies caused by the lack of chitin. In Saccharomyces cerevisiae, this compound has been shown to counteract the stimulation of chitin synthesis induced by other cell wall stressing agents. researchgate.net

Induction of Morphological Aberrations and Cell Lysis Phenomena

The structural weakening of the fungal cell wall due to impaired chitin synthesis ultimately leads to observable morphological aberrations and, in many cases, cell lysis. The inability to maintain osmotic balance due to a compromised cell wall is a primary driver of this phenomenon. nih.govnih.gov In Candida albicans, the absence of proper septum and cell wall chitin directly brings about cell lysis. nih.gov This lytic effect can be partially mitigated by the presence of an osmotic stabilizer, such as sorbitol, in the growth medium, further confirming that osmotic instability is a key factor in the fungicidal action of this compound. nih.gov

In Saccharomyces cerevisiae, exposure to this compound can lead to the formation of aberrant cell walls. researchgate.net The specific morphological changes can include cell swelling and the bursting of hyphal apices in susceptible fungi.

Mechanisms of Intracellular Accumulation: Role of Peptide Transport Systems

For this compound to exert its inhibitory effect on chitin synthase, which is located on the inner side of the fungal plasma membrane, it must first enter the cell. chemicalbook.com This uptake is not a passive process but is mediated by specific transport systems, primarily those responsible for peptide import.

Research has demonstrated that the uptake of this compound into fungal cells is facilitated by dipeptide permeases. chemicalbook.comnih.gov In Candida albicans, kinetic transport assays have shown that the uptake of tritiated this compound is mediated by a peptide transport system. nih.gov Further studies have suggested the presence of at least two distinct peptide transport systems in this yeast, with this compound being transported by a system common to both di- and tripeptides. nih.gov A mutant of C. albicans that was deficient in its ability to transport dipeptides exhibited resistance to this compound, providing strong evidence for the role of these permeases in the drug's activity. researchgate.net This mutant, while losing most of its capacity for dipeptide uptake, simultaneously showed an increased ability to transport tripeptides, indicating a complex regulation of peptide transport in this organism. nih.gov

The reliance on peptide transport systems for intracellular entry means that the bioavailability of this compound can be influenced by the presence of other peptides in the environment. The activity of this peptidyl-nucleoside drug is antagonized by both peptone and defined peptides. researchgate.net Specifically, transported dipeptides have been shown to be effective antagonists of this compound's antifungal action, while transported oligopeptides were not. researchgate.net This competition with endogenous peptides for uptake via the dipeptide permeases is a significant factor that can reduce the in vivo efficacy of this compound. chemicalbook.com This competition for transport into the fungal cell is a critical consideration for the potential therapeutic application of this compound.

Structure Activity Relationship Sar and Analog Synthesis

Systematic Investigation of Structural Determinants for Chitin (B13524) Synthase Inhibition

Understanding the contribution of each structural element of nikkomycins is vital for designing more effective analogs. Investigations have focused on the nucleoside moiety, the peptidyl side chain, and the linkages connecting these units.

Contribution of the Nucleoside Moiety to Binding Affinity

The nucleoside portion of nikkomycins, typically a uracil (B121893) base attached to an aminohexuronic acid, plays a significant role in binding to the catalytic site of chitin synthase d-nb.infonih.gov. This structural resemblance to the uridine (B1682114) moiety of the natural substrate, UDP-GlcNAc, is believed to be a key factor in their potent inhibitory activity d-nb.infooup.com. Cryo-electron microscopy structures of chitin synthase in complex with inhibitors like nikkomycin (B1203212) Z have shown how the nucleoside analog binds within the active site, interacting with specific residues nih.gov. The aminohexuronic acid moiety, which is part of the nucleoside core, is thought to mimic the uridine portion of UDP-GlcNAc nih.gov.

Role of the Glycosidic and Inter-Unit Linkages

The type of linkage between the nucleoside and the rest of the molecule, as well as the linkages within the peptidyl chain, are important structural features. In nikkomycin pseudo-J, the presence of a C-glycosidic linkage between the uracil and the aminohexuronic acid is a notable deviation from the N-glycosidic bond found in other nikkomycins like nikkomycin Z researchgate.netnih.govresearchgate.net. This difference in linkage type can affect the conformational flexibility and stability of the molecule, potentially influencing its interaction with the chitin synthase active site. The peptidyl bond linking the aminohexuronic acid moiety to the peptidyl side chain is also crucial for the integrity and function of the molecule nih.gov. Replacing the peptide bond with more metabolically stable linkers has been investigated as a strategy to improve the biological profile of polyoxins and nikkomycins d-nb.info.

Design and Chemical Synthesis of Novel Nikkomycin Analogues

The insights gained from SAR studies drive the design and synthesis of novel nikkomycin analogs with potentially improved properties, such as enhanced potency, better stability, or altered specificity.

Methodological Advances in Peptidyl Nucleoside Synthesis

The synthesis of peptidyl nucleosides like nikkomycins is chemically challenging due to their complex structures, which combine nucleoside and peptide components nih.govtandfonline.com. Methodological advances in organic chemistry, particularly in the synthesis of peptidyl nucleosides, have been crucial for generating nikkomycin analogs tandfonline.comrsc.orgtandfonline.comresearchgate.net. These advancements include stereoselective synthetic routes and strategies for coupling amino acids to modified nucleoside scaffolds tandfonline.comrsc.orgtandfonline.com. Solid-phase synthesis techniques have also been employed for the combinatorial synthesis of peptidyl nucleoside libraries, allowing for the rapid generation of a diverse set of analogs for biological evaluation tandfonline.comresearchgate.net.

Mutasynthetic and Biosynthetic Engineering Approaches for Analogue Generation (e.g., Nikkomycin Px and Pz)

In addition to traditional chemical synthesis, mutasynthesis and biosynthetic engineering have emerged as powerful approaches for generating novel nikkomycin analogs researchgate.netresearchgate.netnih.gov. Mutasynthesis involves using mutant strains of the producing organism (e.g., Streptomyces tendae or Streptomyces ansochromogenes) that are deficient in the biosynthesis of a specific building block. By feeding these mutants with unnatural or modified precursors, novel compounds can be produced that incorporate the fed analog into their structure researchgate.netnih.govchemicalbook.com. This approach has been successfully applied to generate nikkomycin analogs researchgate.net.

Biosynthetic engineering involves manipulating the genes responsible for the biosynthesis of nikkomycins to produce modified structures researchgate.netnih.gov. The nikkomycin biosynthetic gene cluster has been studied, and understanding the functions of the enzymes involved allows for targeted genetic modifications nih.govacs.orgnih.govresearchgate.net. For example, researchers have selectively blocked specific biosynthetic pathways or introduced genes from other biosynthetic clusters to create hybrid antibiotics researchgate.netresearchgate.netnih.gov. Nikkomycins Px and Pz are examples of novel nikkomycin analogues generated by mutasynthesis using a Streptomyces ansochromogenes mutant and feeding with nicotinic acid researchgate.netnih.govglycoscience.ru. These analogs showed comparable antifungal activity to nikkomycins X and Z and demonstrated improved stability nih.govglycoscience.ru.

Here is a table summarizing some key data related to nikkomycin Z and polyoxin (B77205) D as examples of chitin synthase inhibitors:

| Compound | Target Enzyme | Mechanism of Inhibition | Ki (Candida albicans Chs2) | PubChem CID |

| Nikkomycin Z | Chitin Synthase | Competitive Inhibitor | 1.5 ± 0.5 µM nih.gov | 456557 nih.govnih.gov |

| Polyoxin D | Chitin Synthase | Competitive Inhibitor | 3.2 ± 1.4 µM nih.gov | 72476 nih.govnih.gov |

Note: Ki values can vary depending on the enzyme source and assay conditions.

Evaluation of Modified Analogues for Enhanced Inhibitory Potency and Cellular Efficacy

Research into the nikkomycin family of peptidyl nucleoside antibiotics has explored modifications to their core structures to potentially enhance their inhibitory potency against chitin synthase and improve cellular efficacy. Nikkomycins, including this compound, function as competitive inhibitors of chitin synthase, an enzyme vital for fungal cell wall biosynthesis, by mimicking the natural substrate, uridine diphosphate-N-acetylglucosamine (UDP-GlcNAc).

Studies on the broader class of nikkomycins and polyoxins have investigated structural alterations to improve pharmacokinetic properties, cellular uptake, and metabolic stability, which are often limitations of the natural products. For instance, research has focused on modifying the peptide side chain and the nucleoside moiety. However, specific research findings, including detailed data tables comparing the inhibitory potency (e.g., IC50 or Ki values) and cellular efficacy (e.g., MIC values in whole-cell assays) of modified this compound analogues against the parent compound or other nikkomycins, were not found within the scope of this review.

In Vitro Antifungal Efficacy and Spectrum of Activity

Broad-Spectrum Antifungal Activity Against Diverse Fungal Pathogens

Nikkomycin (B1203212) Z has demonstrated a broad spectrum of activity, inhibiting the growth of various yeasts, filamentous fungi, and dimorphic fungi that are significant to medical and environmental fields.

Nikkomycin Z shows varied activity against pathogenic yeasts. It is moderately active against Candida albicans, with reported Minimum Inhibitory Concentration (MIC) values, specifically MIC80 (the concentration inhibiting 80% of growth), ranging from ≤0.5 to 32 μg/mL. However, other Candida species such as C. tropicalis, C. krusei, and C. glabrata have been reported to be resistant, with MICs exceeding 64 μg/mL. Its activity against Cryptococcus neoformans is also variable; while some isolates are susceptible with MIC80 values as low as 0.5 μg/mL, many others are resistant with MICs greater than 64 μg/mL. Detailed research on its efficacy against Yarrowia lipolytica is not extensively available in the reviewed literature.

| Organism | MIC Range (μg/mL) | Reference |

|---|---|---|

| Candida albicans | ≤0.5 - 32 | |

| Cryptococcus neoformans | 0.5 - >64 | |

| Candida parapsilosis | 1 - 4 | |

| Candida tropicalis | >64 | |

| Candida krusei | >64 | |

| Candida glabrata | >64 |

The activity of Nikkomycin Z against filamentous fungi varies significantly. While it has been reported to be virtually without effect against Aspergillus fumigatus when used alone, it demonstrates marked synergistic activity when combined with other antifungals like itraconazole (B105839). Early studies identified potent activity against the plant pathogens Mucor hiemalis and Rhizopus circinans, with reported MICs of 1 μg/mL. Research also indicates that Nikkomycin Z can induce abnormal cellular morphology in Alternaria infectoria, a related species to Alternaria longipes, and while it provides fungistatic inhibition alone, it becomes lytic when combined with a β-glucan synthase inhibitor.

Nikkomycin Z is particularly effective against highly chitinous, dimorphic fungi. It has potent in vitro activity against Coccidioides immitis and Blastomyces dermatitidis. For the spherule-endospore phase of C. immitis, an MIC of 0.125 μg/mL has been reported. The mycelial phase of C. immitis has shown susceptibility with an MIC80 of 4.9 μg/mL in a macrobroth dilution assay. The potent activity against these dimorphic pathogens has positioned Nikkomycin Z as a promising therapeutic candidate for the diseases they cause.

| Organism | Fungal Phase | MIC (μg/mL) | Reference |

|---|---|---|---|

| Coccidioides immitis | Spherule-endospore | 0.125 | |

| Coccidioides immitis | Mycelial | 4.9 (MIC80) | |

| Blastomyces dermatitidis | Not Specified | Potent Activity Reported |

The inhibitory action of Nikkomycin Z on chitin (B13524) synthase extends beyond fungi. This mechanism is also effective against insects and other arthropods that have chitinous exoskeletons. While specific data on acarids (mites and ticks) is limited in the reviewed literature, the shared biology of chitin synthesis suggests potential activity. Furthermore, Nikkomycin Z has been identified as an effective inhibitor of Batrachochytrium dendrobatidis, the chytrid fungus responsible for global amphibian declines. Studies have shown it can completely inhibit the growth of this pathogen at a concentration of 250 μM, suggesting its potential use as a treatment to reduce the fungal burden in infected amphibians.

Advanced Methodologies for Antifungal Susceptibility Testing

Standardized methods are crucial for determining the in vitro activity of antifungal agents to ensure reproducibility and comparability of data across different laboratories.

The primary methods for quantitative antifungal susceptibility testing are broth dilution assays, which can be performed in macrodilution (tubes) or microdilution (microtiter plates) formats. These methods are standardized by bodies such as the Clinical and Laboratory Standards Institute (CLSI), formerly known as the National Committee for Clinical Laboratory Standards (NCCLS).

Minimum Inhibitory Concentration (MIC): The MIC is defined as the lowest concentration of an antifungal agent that prevents the visible in vitro growth of a microorganism. For yeasts, the CLSI M27-A guideline outlines a reference method where a standardized inoculum of the fungus is introduced into a series of broth dilutions of the antifungal agent. After incubation, the MIC is determined by visual comparison to a drug-free growth control. For some fungi and drugs, a specific endpoint, such as the MIC80 (80% growth inhibition), is used.

Minimum Lethal Concentration (MLC): The MLC, sometimes referred to as the Minimum Fungicidal Concentration (MFC), is the lowest concentration of an antifungal agent that kills a defined proportion (typically >99% to 99.9%) of the initial fungal inoculum. It is determined as a secondary step after an MIC test. Aliquots from the clear tubes or wells (those at and above the MIC) are subcultured onto drug-free agar plates. After incubation, the lowest drug concentration that results in no growth or a significant reduction in colonies (e.g., fewer than three colonies) is defined as the MLC. For Candida albicans, MLCs for Nikkomycin Z have been reported to be between 4 and 64 μg/mL.

Time-Kill Kinetic Assays for Fungicidal Activity Assessment

There is no specific information available in the reviewed literature regarding the time-kill kinetic assays for Nikkomycin pseudo-J. For the related compound Nikkomycin Z, studies have demonstrated its fungicidal activity against various fungal isolates nih.gov. Time-kill assays are crucial for determining the rate at which an antifungal agent kills a fungal population and can differentiate between fungistatic (inhibiting growth) and fungicidal (killing) activity.

Assessment of Biofilm Inhibition and Dispersal

Specific studies on the ability of this compound to inhibit or disperse fungal biofilms are not present in the available literature. Research on Nikkomycin Z has shown that it can act synergistically with other antifungal agents, such as echinocandins, to enhance the disruption of biofilms formed by Candida species nih.gov. Biofilms are a significant challenge in clinical settings as they provide a protective environment for fungal cells, increasing their resistance to antifungal treatments.

Cell Wall Integrity and Morphological Analysis under Sub-Inhibitory Concentrations

There is a lack of specific data on the effects of sub-inhibitory concentrations of this compound on fungal cell wall integrity and morphology. As a chitin synthase inhibitor, it is expected that this compound would interfere with the synthesis of chitin, a critical structural polymer in the fungal cell wall nih.govnih.govfrontiersin.orgnih.gov. Studies on other nikkomycins have shown that inhibition of chitin synthesis leads to a weakened cell wall, making the fungus susceptible to osmotic stress and lysis nih.gov. At sub-inhibitory concentrations, such compounds can cause morphological abnormalities, including aberrant hyphal swelling and altered septation. For example, Nikkomycin Z has been observed to cause changes in the morphology and chitin distribution in fungi researchgate.net.

Synergistic Antifungal Combinations

Rationales for Combination Therapy Employing Chitin (B13524) Synthase Inhibitors

The primary rationale for employing chitin synthase inhibitors in combination therapy lies in the unique and essential role of chitin in the fungal cell wall, a structure absent in mammals. This selectivity makes chitin synthase an attractive target for antifungal drugs with potentially low host toxicity. Combination therapy is a strategic approach to enhance the therapeutic index of antifungal drugs. By targeting a fundamental fungal-specific process, chitin synthase inhibitors like Nikkomycin (B1203212) Z can create a vulnerability in the fungal cell wall that can be exploited by other antifungal agents. This can lead to a broader spectrum of activity, increased potency, and a reduced likelihood of the development of resistance. The synergistic interaction of Nikkomycin Z with other antifungals has been reported by numerous investigators against a variety of medically important fungi, including Candida albicans.

Synergism with Cell Wall-Targeting Agents

Echinocandins, such as caspofungin, micafungin (B1204384), and anidulafungin, inhibit the synthesis of β-1,3-glucan, another critical component of the fungal cell wall. The combination of Nikkomycin Z with echinocandins has demonstrated significant synergistic antifungal activity against a range of fungi. Studies have shown that this combination can lead to enhanced killing of fungal cells and can be effective against isolates that are resistant to echinocandins alone. For example, synergistic effects have been observed in vitro and in vivo against Candida albicans, including strains with fks mutations that confer echinocandin resistance. The combination of Nikkomycin Z with either anidulafungin or micafungin has been shown to be synergistic against all tested strains of C. albicans and its echinocandin-resistant mutants, leading to enhanced survival in murine models of infection.

| Fungus | Echinocandin | Observed Effect of Combination with Nikkomycin Z |

| Candida albicans | Anidulafungin | Synergistic |

| Candida albicans (echinocandin-resistant) | Anidulafungin | Synergistic |

| Candida albicans | Micafungin | Synergistic |

| Candida albicans (echinocandin-resistant) | Micafungin | Synergistic |

| Candida albicans | Caspofungin | Synergistic |

| Candida parapsilosis | Caspofungin | Synergistic |

| Candida parapsilosis | Micafungin | Synergistic |

The mechanistic basis for the synergy between Nikkomycin Z and echinocandins lies in the fungal cell's response to cell wall stress. When β-1,3-glucan synthesis is inhibited by an echinocandin, the fungus activates a compensatory salvage pathway, leading to an upregulation of chitin synthesis to maintain cell wall integrity. This increased reliance on chitin synthesis makes the fungal cell more susceptible to the inhibitory effects of Nikkomycin Z. By simultaneously targeting both β-1,3-glucan and chitin synthesis, the combination therapy effectively dismantles the fungal cell wall, leading to enhanced antifungal activity. This dual inhibition renders the cell wall salvage pathway ineffective and impairs the construction of a functional cell wall.

Synergism with Ergosterol Biosynthesis Pathway Inhibitors

Azole antifungals, such as fluconazole (B54011) and itraconazole (B105839), function by inhibiting the synthesis of ergosterol, a vital component of the fungal cell membrane. Numerous studies have demonstrated synergistic or additive interactions when Nikkomycin Z is combined with azoles against a variety of fungi. For instance, Nikkomycin Z has been shown to work synergistically with fluconazole and itraconazole against Candida albicans, Candida parapsilosis, Cryptococcus neoformans, and Coccidioides immitis. Furthermore, a marked synergistic effect has been observed between Nikkomycin Z and itraconazole against Aspergillus fumigatus and Aspergillus flavus. This synergistic activity is evident in both the inhibition of fungal growth and, in some cases, a fungicidal effect.

| Fungus | Azole Antifungal | Observed Effect of Combination with Nikkomycin Z |

| Candida albicans | Fluconazole | Synergistic/Additive |

| Candida albicans | Itraconazole | Synergistic/Additive |

| Candida parapsilosis | Fluconazole | Synergistic/Additive |

| Candida parapsilosis | Itraconazole | Synergistic/Additive |

| Cryptococcus neoformans | Fluconazole | Synergistic/Additive |

| Cryptococcus neoformans | Itraconazole | Synergistic/Additive |

| Coccidioides immitis | Fluconazole | Synergistic |

| Coccidioides immitis | Itraconazole | Synergistic |

| Aspergillus fumigatus | Itraconazole | Marked Synergism |

| Aspergillus flavus | Itraconazole | Marked Synergism |

While the precise molecular basis for the synergy between Nikkomycin Z and azole antifungals is not fully elucidated, several mechanisms have been proposed. One prominent hypothesis is that the disruption of the cell membrane's integrity by azoles, through the inhibition of ergosterol synthesis, facilitates the cellular uptake of Nikkomycin Z. nih.gov An alternative, or possibly complementary, mechanism is that azoles themselves may interfere with chitin synthesis or the transport of chitin precursors to the cell wall. nih.gov Since chitin synthase is located at the plasma membrane, any alteration in the membrane's structure and function caused by azoles could directly impact the enzyme's activity, making it more susceptible to inhibition by Nikkomycin Z. nih.gov Another proposed mechanism is a "sequential blockade," where azoles initially weaken the cell's defenses, allowing for more effective action by Nikkomycin Z.

Combinations with Other Antifungal Modalities (e.g., Natural Proteins like Zeamatin)

The exploration of synergistic relationships between chitin synthase inhibitors and other antifungal agents extends to natural antifungal proteins. These combinations hold the potential for enhanced efficacy and novel therapeutic strategies against fungal infections. One such combination that has been investigated is the pairing of a nikkomycin compound with zeamatin, a natural, plant-derived antifungal protein, in a murine model of Candida vaginitis. nih.gov

Detailed research findings from a study examining the topical therapy of Candida vaginitis highlighted the synergistic interaction between Nikkomycin Z, a compound closely related to Nikkomycin pseudo-J, and zeamatin. nih.gov In this study, the individual efficacies of the compounds were compared against their combined application.

When administered alone, zeamatin was found to be ineffective in treating the infection. nih.gov Nikkomycin Z, on its own, only demonstrated efficacy when administered multiple times per day. nih.gov However, when zeamatin was combined with Nikkomycin Z, it significantly enhanced the therapeutic efficacy of the chitin synthase inhibitor. nih.gov This potentiation suggests a synergistic relationship where the presence of zeamatin improves the antifungal action of Nikkomycin Z, leading to a more effective treatment outcome. nih.gov

The study underscores the potential of exploring drug interactions between novel agents with unique mechanisms of action, which may lead to the development of more potent antifungal regimens. nih.gov

The following table summarizes the research findings from the murine model of Candida vaginitis:

| Treatment Agent(s) | Efficacy in Murine Model of Candida Vaginitis |

| Zeamatin (alone) | Ineffective |

| Nikkomycin Z (alone) | Effective only with multiple daily doses |

| Zeamatin + Nikkomycin Z | Enhanced efficacy compared to single-agent therapy |

Mechanisms of Fungal Resistance and Strategies for Overcoming Resistance

Fungal Resistance Development to Nikkomycins

Fungi have evolved sophisticated mechanisms to counteract the effects of nikkomycins. These resistance strategies primarily revolve around limiting the intracellular concentration of the drug, altering the drug's target, or enzymatically inactivating the compound.

Alterations in Peptide Transport System Functionality

The uptake of nikkomycins, including Nikkomycin (B1203212) pseudo-J, into fungal cells is predominantly mediated by peptide transport systems. nih.gov These transporters recognize the peptide-like structure of nikkomycins and facilitate their entry into the cytoplasm, where they can exert their inhibitory effect on chitin (B13524) synthase. Consequently, any modifications or dysfunctions in these transport systems can significantly reduce the intracellular accumulation of the drug, leading to resistance.

A primary mechanism of resistance involves mutations in the genes encoding for these peptide permeases. nih.gov Such mutations can result in transporters with reduced affinity for nikkomycins, thereby hindering their uptake. Studies on Candida albicans have demonstrated that mutants deficient in dipeptide transport exhibit resistance to nikkomycin Z. nih.gov These transport-deficient mutants are unable to efficiently internalize the drug, allowing them to survive and proliferate even in the presence of otherwise inhibitory concentrations. While direct studies on Nikkomycin pseudo-J are limited, its structural similarity to other nikkomycins strongly suggests that alterations in peptide transport systems would be a key mechanism of resistance.

| Fungal Species | Peptide Transporter(s) Implicated in Nikkomycin Uptake | Observed Resistance Mechanism |

| Candida albicans | Di- and tripeptide permeases | Reduced uptake due to mutations in transporter genes. |

| Saccharomyces cerevisiae | General amino acid permease (GAP1), peptide transporters (PTR) | Defective transport leading to resistance. |

Enzymatic Degradation of this compound by Fungal Peptidases

Once inside the fungal cell, nikkomycins can be susceptible to degradation by intracellular peptidases. These enzymes can cleave the peptide bond in the nikkomycin molecule, rendering it inactive. The inherent hydrolytic lability of the peptidyl nucleoside structure of nikkomycins makes them potential substrates for these enzymes. nih.gov

While specific studies on the enzymatic degradation of this compound by fungal peptidases are not extensively documented in the available literature, the general susceptibility of the nikkomycin class to hydrolysis suggests this as a plausible resistance mechanism. nih.gov The rate and extent of degradation can vary between different fungal species and even between different strains, depending on their specific peptidase expression profiles. This enzymatic inactivation effectively reduces the intracellular concentration of the active drug, thereby diminishing its inhibitory effect on chitin synthase.

Adaptive Changes in Chitin Synthase Isoenzyme Expression or Kinetic Properties

Chitin synthase, the molecular target of nikkomycins, exists in several isoenzymatic forms in fungi, each with distinct physiological roles and kinetic properties. nih.gov Resistance to nikkomycins can arise from adaptive changes in the expression levels or the kinetic characteristics of these isoenzymes.

Fungi can alter the expression profile of their chitin synthase isoenzymes to compensate for the inhibition of a susceptible form. For instance, if a particular isoenzyme that is highly sensitive to this compound is inhibited, the fungus may upregulate the expression of a more resistant isoenzyme to maintain cell wall integrity. nih.govresearchgate.net Studies on Saccharomyces cerevisiae have shown that chitin synthase 2 (Chs2) is significantly more resistant to nikkomycin Z than chitin synthase 3 (Chs3). nih.gov This differential sensitivity suggests that a shift in the balance of isoenzyme expression could be a key adaptive strategy for survival in the presence of the drug.

Furthermore, mutations in the genes encoding chitin synthase can lead to alterations in the enzyme's active site, reducing its affinity for nikkomycin inhibitors. nih.gov These kinetic changes would result in a higher concentration of the drug being required to achieve the same level of inhibition, effectively conferring resistance.

| Chitin Synthase Isoenzyme | Fungus | Sensitivity to Nikkomycin Z | Potential Role in Resistance |

| Chs1 | Saccharomyces cerevisiae | Sensitive | |

| Chs2 | Saccharomyces cerevisiae | Resistant | Upregulation could confer resistance. |

| Chs3 | Saccharomyces cerevisiae | Highly Sensitive | Downregulation or mutation could lead to resistance. |

Genetic Determinants of Resistance (e.g., GIG1 gene, GlcNAc Metabolism Pathways)

Recent research has identified specific genetic determinants that play a crucial role in fungal sensitivity to nikkomycins. In Candida albicans, the gene GIG1 has been identified as a key factor for normal sensitivity to nikkomycin Z. nih.govasm.org Deletion of the GIG1 gene results in a significant increase in resistance to the drug. nih.gov

GIG1 is involved in the metabolism of N-acetylglucosamine (GlcNAc), a fundamental building block for chitin synthesis. nih.gov The GlcNAc metabolic pathway provides the substrate, UDP-GlcNAc, for chitin synthase. It is hypothesized that Gig1p may be involved in regulating the intracellular pool of UDP-GlcNAc or in a yet-to-be-defined process that influences chitin synthase activity or nikkomycin sensitivity. nih.govasm.org Disruptions in this pathway can therefore impact the efficacy of chitin synthase inhibitors like this compound. The conservation of GIG1 in many fungi suggests that this could be a widespread mechanism of resistance. asm.org

Counter-Resistance Strategies and Future Directions in Drug Development

Overcoming fungal resistance to nikkomycins is a critical area of research. The development of novel strategies to circumvent these resistance mechanisms is essential for the successful clinical application of compounds like this compound.

Synthetic Modifications to Circumvent Transport and Degradation Issues

One of the most promising approaches to combat resistance is the synthetic modification of the nikkomycin structure. nih.govresearchgate.net These modifications aim to create analogs with improved pharmacological properties, such as enhanced uptake, increased stability against enzymatic degradation, and a broader spectrum of activity.

To address the issue of reduced uptake due to altered peptide transporters, medicinal chemists are designing nikkomycin analogs with modified peptide moieties. The goal is to create molecules that can either utilize alternative transport systems or enter the fungal cell through passive diffusion, thereby bypassing the primary peptide transporters. researchgate.net

Development of Potentiating Agents for Combination Therapies

The development of potentiating agents for use in combination with this compound represents a critical strategy to enhance its antifungal efficacy and overcome potential resistance. While research specifically detailing the combination therapies of this compound is limited, the broader class of nikkomycins, particularly the closely related compound Nikkomycin Z, has been the subject of extensive investigation in this area. These studies provide a foundational understanding of the synergistic interactions that could be anticipated with this compound.

The primary approach in developing these combination therapies involves pairing a chitin synthase inhibitor, like a nikkomycin, with an antifungal agent that has a different mechanism of action. This strategy can lead to a multi-pronged attack on the fungal cell, often resulting in synergistic or additive effects.

One of the most promising groups of potentiating agents for nikkomycins are the echinocandins . nih.govnih.gov These drugs, such as micafungin (B1204384) and caspofungin, inhibit the synthesis of β-(1,3)-D-glucan, another crucial component of the fungal cell wall. nih.gov Fungi often respond to the inhibition of glucan synthesis by increasing chitin production as a compensatory mechanism. nih.gov This adaptive response inadvertently renders the fungal cells more susceptible to the action of a chitin synthase inhibitor like a nikkomycin. The concurrent disruption of both glucan and chitin synthesis has been shown to significantly weaken the fungal cell wall, leading to increased cell lysis and enhanced antifungal activity. nih.govnih.gov

Another important class of potentiating agents are the azoles , such as fluconazole (B54011) and itraconazole (B105839). nih.gov Azoles function by inhibiting the enzyme lanosterol (B1674476) 14-α-demethylase, which is essential for the biosynthesis of ergosterol, a key component of the fungal cell membrane. The disruption of membrane integrity caused by azoles is thought to facilitate the entry of other antifungal agents, including nikkomycins, into the fungal cell, thereby increasing their intracellular concentration and efficacy. nih.gov

The synergistic or additive effects observed in studies with Nikkomycin Z in combination with these agents against a range of fungal pathogens underscore the potential of similar strategies for this compound.

Detailed Research Findings

While direct experimental data on this compound is not available in the reviewed literature, studies on Nikkomycin Z provide valuable insights. In vitro studies have consistently demonstrated synergistic interactions when Nikkomycin Z is combined with echinocandins or azoles against various clinically relevant fungi.

For instance, checkerboard synergy studies have shown that the combination of Nikkomycin Z with fluconazole or itraconazole results in additive and synergistic activity against Candida albicans, Candida parapsilosis, Cryptococcus neoformans, and Coccidioides immitis. nih.gov Marked synergism has also been reported between Nikkomycin Z and itraconazole against Aspergillus fumigatus and Aspergillus flavus. nih.gov No antagonistic effects have been observed in these combinations. nih.gov

Similarly, the combination of Nikkomycin Z with echinocandins like caspofungin and micafungin has demonstrated synergistic effects against Candida albicans and Candida parapsilosis biofilms, suggesting a potential role for such combinations in treating biofilm-associated infections. nih.gov

The table below summarizes the observed interactions between Nikkomycin Z and various potentiating agents, which could serve as a predictive model for future research on this compound.

| Potentiating Agent Class | Specific Agent(s) | Fungal Species | Observed Interaction | Putative Mechanism of Potentiation |

| Echinocandins | Papulacandin, Micafungin, Caspofungin | Candida albicans, Aspergillus fumigatus | Synergy | Inhibition of β-glucan synthesis leads to compensatory increase in chitin, enhancing susceptibility to chitin synthase inhibition. nih.gov |

| Azoles | Fluconazole, Itraconazole | Candida albicans, Candida parapsilosis, Cryptococcus neoformans, Coccidioides immitis, Aspergillus fumigatus, Aspergillus flavus | Synergy/Additivity | Disruption of fungal cell membrane integrity may facilitate uptake of the nikkomycin. nih.gov |

It is important to note that while these findings for Nikkomycin Z are highly indicative, dedicated studies are required to confirm that this compound exhibits similar synergistic profiles with these and other potentiating agents. Future research should focus on elucidating the specific interactions of this compound to validate these therapeutic strategies.

Advanced Research Techniques and Methodological Innovations

High-Throughput Screening Platforms for Novel Chitin (B13524) Synthase Inhibitors

High-throughput screening (HTS) is a cornerstone in the discovery of novel chitin synthase (CHS) inhibitors. These platforms enable the rapid screening of large compound libraries to identify potential drug candidates. While specific HTS campaigns for Nikkomycin (B1203212) pseudo-J are not extensively documented, the methodologies used for other nikkomycins and CHS inhibitors are directly applicable.

Researchers have developed and utilized nonradioactive HTS assays suitable for identifying individual chitin synthase isozyme inhibitors. These assays often rely on the high affinity and specificity of wheat germ agglutinin (WGA) for chitin polymers. The process involves binding the synthesized chitin to a WGA-coated surface, followed by detection with a horseradish peroxidase-WGA conjugate. The enzymatic activity is then quantified by measuring the absorbance, which correlates to the amount of chitin produced. This method offers high sensitivity and a 96-well microtiter plate format, making it ideal for HTS.

In the broader search for new CHS inhibitors, various compounds have been identified through screening. For instance, some maleimide (B117702) compounds have demonstrated higher inhibitory activity on CHS than nikkomycin, while others have shown comparable activity psecommunity.orgresearchgate.net. These findings underscore the utility of HTS in discovering diverse chemical scaffolds that can serve as leads for novel antifungal development. The structural uniqueness of Nikkomycin pseudo-J, with its C-glycosidic bond, makes it an interesting candidate for such screening platforms to compare its efficacy against other analogs and novel compounds nih.gov.

Computational Approaches in Drug Discovery and Mechanistic Studies

Computational methods are indispensable tools in modern drug discovery, offering insights into drug-enzyme interactions and guiding the design of more potent and selective inhibitors.

Molecular docking and dynamics simulations provide a detailed view of how inhibitors like nikkomycins bind to the active site of chitin synthase. While specific studies on this compound are limited, extensive research on Nikkomycin Z offers a clear framework for understanding these interactions.

Cryo-electron microscopy (cryo-EM) structures of chitin synthase 2 (Chs2) from Candida albicans in complex with Nikkomycin Z have revealed the precise binding mode rcsb.orgnih.gov. Nikkomycin Z, a pseudo-dipeptide, is thought to mimic the substrate UDP-N-acetylglucosamine (UDP-GlcNAc) nih.govresearchgate.net. It binds in an extended conformation within a spatially divided pocket of the enzyme, with its aminohexuronic acid (AHA) moiety interacting with an electropositive region nih.gov. The hydroxypyridinyl ring of the N-terminal amino acid, 4-hydroxypyridylhomothreonine (HPHT), forms critical π-π stacking and hydrogen bond interactions with key residues like W647 and Y517 nih.gov.

These structural insights are crucial for understanding the inhibitory mechanism. Nikkomycin Z acts as a competitive inhibitor by occupying the substrate-binding site and blocking the path for chitin translocation nih.gov. In-silico molecular docking studies have been employed to screen for novel CHS inhibitors, using modeled structures of the enzyme from pathogens like Rhizopus delemar biorxiv.org. Such studies often reveal that modified structures of known drugs, including nikkomycin, can exhibit improved docking scores biorxiv.org. Given that this compound differs from Nikkomycin J by a C-glycosidic bond instead of an N-glycosidic bond, molecular docking could be a powerful tool to predict how this structural variation affects its binding affinity and orientation within the chitin synthase active site nih.gov.

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of compounds with their biological activity. This method is valuable for predicting the potency of new analogs and for understanding the structural features that are critical for inhibitory activity.

The unique C-glycosidic linkage in this compound would be a key descriptor in such a model nih.gov. By comparing its predicted activity with that of its N-glycosidic counterpart, Nikkomycin J, researchers could quantify the impact of this structural modification on its antifungal efficacy. Furthermore, QSAR can guide the synthesis of novel nikkomycin analogs with potentially improved properties, such as enhanced stability or increased potency.

Application of Advanced Imaging and Spectroscopic Techniques

Advanced imaging and spectroscopic techniques are vital for visualizing the effects of chitin synthase inhibitors on fungal cells and for analyzing the resulting changes in the cell wall composition.

Fluorescence microscopy is a powerful tool for observing the real-time effects of antifungal agents on fungal morphology and cellular processes. While there is no specific literature on the use of fluorescence microscopy to study this compound, studies on Nikkomycin Z demonstrate the utility of this technique.

Confocal imaging of fungal cells stained with fluorescent dyes like Calcofluor White (CFW), which binds to chitin, can reveal changes in chitin distribution upon treatment with a chitin synthase inhibitor researchgate.net. For example, exposure to Nikkomycin Z has been shown to alter the morphology of fungal hyphae and affect the localization of chitin at the septal rings researchgate.net. The development of strains expressing fluorescently tagged proteins allows for the simultaneous visualization of multiple cellular components, providing a more comprehensive understanding of the drug's impact on organelle dynamics and cell membrane integrity uea.ac.uk. These imaging techniques could be readily applied to investigate the specific cellular effects of this compound, allowing for a direct comparison with other nikkomycin analogs.

Fourier-Transform Infrared (FTIR) spectroscopy is a valuable analytical technique for characterizing the chemical structure of polymers like chitin and for assessing changes in the fungal cell wall composition after drug treatment researchgate.netprimescholars.com. The FTIR spectrum of chitin exhibits characteristic absorption bands corresponding to its carbohydrate backbone and amide groups primescholars.com.

Studies have shown that treatment with Nikkomycin Z can lead to a decrease in the chitin content of the fungal cell wall, which is often accompanied by a compensatory increase in β-glucan levels nih.gov. FTIR spectroscopy can be used to monitor these changes by analyzing the intensity of the characteristic vibrational bands of chitin and other cell wall components researchgate.netjmaterenvironsci.com. This technique has been used to demonstrate that the chitin polymer produced by purified chitin synthase adopts an α-chitin configuration nih.gov. The application of FTIR spectroscopy to fungal cells treated with this compound would provide valuable data on its specific impact on cell wall polysaccharide composition and organization.

Omics-Based Approaches in Fungal Response to this compound

The application of "omics" technologies provides a holistic view of the cellular perturbations caused by an antifungal agent. By simultaneously measuring changes across different molecular levels, researchers can construct a comprehensive model of a drug's mechanism of action and the organism's response. For a chitin synthase inhibitor like this compound, these approaches are invaluable for understanding the downstream consequences of disrupting this essential pathway.

Inhibition of chitin synthesis by this compound is anticipated to trigger a significant stress response in fungi, which would be observable at both the transcriptomic and proteomic levels. The primary effect would be the cell's attempt to compensate for a weakened cell wall.

Transcriptomic Analysis: A primary response to cell wall stress is the activation of the cell wall integrity (CWI) pathway. This signaling cascade leads to the upregulation of genes involved in cell wall remodeling and stress response. Key transcriptional changes would likely include increased expression of other chitin synthase isoenzymes, glucan synthases, and cross-linking enzymes in an attempt to fortify the compromised cell wall. Furthermore, genes associated with osmotic stress response and general stress pathways, such as heat shock proteins, are also expected to be upregulated.

Proteomic Analysis: Proteomics would confirm the translational outcomes of the transcriptomic changes. An increased abundance of proteins involved in the CWI pathway, such as protein kinases and transcription factors, would be expected. Moreover, elevated levels of enzymes for the synthesis of alternative cell wall components, like β-glucans, would likely be detected. Conversely, a decrease in proteins related to cell growth and division might be observed as the fungus diverts resources to survival.

Table 1: Illustrative Transcriptomic and Proteomic Changes in Fungi Exposed to a Chitin Synthase Inhibitor

| Gene/Protein Category | Predicted Change in Expression/Abundance | Biological Rationale |

| Chitin Synthase Isoenzymes (alternative) | Upregulated | Compensatory mechanism for the inhibition of the primary target. |

| β-(1,3)-Glucan Synthase | Upregulated | Reinforcement of the cell wall with alternative polysaccharides. |

| Cell Wall Integrity Pathway Kinases | Increased Activity/Abundance | Signal transduction to orchestrate the stress response. |

| Heat Shock Proteins (e.g., Hsp70, Hsp90) | Upregulated | General stress response to cellular damage. |

| Enzymes for Ergosterol Biosynthesis | Potentially Downregulated | Reallocation of resources from growth to survival. |

| Ribosomal Proteins | Downregulated | Reduction in protein synthesis to conserve energy. |

Metabolomics provides a snapshot of the metabolic state of the cell, offering insights into the functional consequences of gene and protein expression changes. Exposure to this compound would be expected to cause significant shifts in the fungal metabolome.

The most direct metabolic impact would be on the chitin biosynthesis pathway itself. A block in this pathway would lead to an accumulation of the precursor UDP-N-acetylglucosamine. This accumulation could have feedback effects on other pathways that utilize this precursor, such as glycolysis and the hexosamine biosynthetic pathway.

Furthermore, the cellular stress induced by a compromised cell wall would likely lead to broader metabolic reprogramming. This could include alterations in central carbon metabolism to generate the necessary energy and building blocks for cell wall repair. Changes in the levels of amino acids, organic acids, and lipids would reflect this metabolic shift. For instance, an increase in intermediates of the pentose (B10789219) phosphate (B84403) pathway might be observed to supply precursors for nucleotide and amino acid biosynthesis required for the stress response.

Table 2: Predicted Metabolomic Perturbations in Response to Chitin Synthase Inhibition

| Metabolic Pathway | Key Metabolites | Predicted Change in Abundance | Metabolic Implication |

| Chitin Biosynthesis | UDP-N-acetylglucosamine | Increased | Accumulation of the direct precursor due to enzyme inhibition. |

| Glycolysis / Gluconeogenesis | Glucose-6-phosphate, Fructose-6-phosphate | Altered | Rerouting of carbon flux to support stress response pathways. |

| Pentose Phosphate Pathway | Ribose-5-phosphate | Increased | Production of precursors for nucleotide and amino acid synthesis. |

| Amino Acid Metabolism | Proline, Glutamine | Increased | Accumulation of compatible solutes to manage osmotic stress. |

| Lipid Metabolism | Ergosterol, Fatty Acids | Altered | Changes in membrane composition as part of the stress response. |

Q & A

Basic Research Questions

Q. What analytical methods are recommended to confirm the structural identity of Nikkomycin pseudo-J in synthetic or extracted samples?

- Methodology: Use nuclear magnetic resonance (NMR) spectroscopy for stereochemical confirmation, high-performance liquid chromatography (HPLC) for purity assessment (>95%), and mass spectrometry (MS) for molecular weight validation. For novel derivatives, include X-ray crystallography to resolve ambiguous structural features .

- Key Considerations: Cross-reference spectral data with published literature for known analogs (e.g., Nikkomycin Z) to identify deviations unique to the pseudo-J variant .

Q. What standardized protocols exist for assessing the antifungal activity of this compound in vitro?

- Methodology: Follow CLSI guidelines (e.g., M27-A3) for broth microdilution assays. Use RPMI-1640 medium at pH 7.0, with inoculum sizes of 1–5 × 10³ CFU/mL. Include positive controls (e.g., fluconazole) and negative controls (solvent-only) .

- Data Interpretation: Report minimum inhibitory concentrations (MICs) as the lowest drug concentration inhibiting ≥50% fungal growth compared to controls. Replicate experiments in triplicate to account for biological variability .

Q. How can researchers optimize culture conditions for fungi used in this compound susceptibility testing?

- Methodology: Conduct growth curve analyses under varying pH (4.0–7.0), temperatures (25–37°C), and nutrient availability (e.g., carbon source modulation). Use optical density (OD600) or ATP-based luminescence assays to quantify fungal viability .

- Troubleshooting: If MIC results vary across labs, verify incubation time (48–72 hours for most yeasts) and agitation rates (static vs. shaking conditions) .

Advanced Research Questions

Q. What experimental designs are suitable for investigating the molecular target specificity of this compound against fungal chitin synthases?

- Methodology:

Enzyme Inhibition Assays: Purify recombinant chitin synthase isoforms and measure IC50 values using UDP-N-acetylglucosamine as a substrate .

Comparative Genomics: Knock out or overexpress chitin synthase genes (e.g., CHS1, CHS3) in model fungi (e.g., Candida albicans) to assess resistance/sensitivity shifts .

Molecular Docking: Perform in silico simulations to compare binding affinities of this compound vs. other chitin synthase inhibitors (e.g., polyoxins) .

- Data Contradictions: If activity varies across isoforms, validate using chitin content assays (e.g., Calcofluor White staining) to correlate enzyme inhibition with physiological effects .

Q. How can researchers resolve discrepancies in reported antifungal efficacy of this compound across different fungal strains?

- Methodology:

Strain Panel Screening: Test the compound against phylogenetically diverse strains (e.g., Aspergillus fumigatus, Cryptococcus neoformans) with documented genetic profiles .

Transcriptomic Analysis: Compare gene expression patterns in susceptible vs. resistant strains under treatment to identify efflux pumps or metabolic bypass mechanisms .

- Statistical Approach: Apply multivariate regression to isolate variables influencing efficacy (e.g., cell wall composition, drug uptake kinetics) .

Q. What strategies are effective for studying synergistic interactions between this compound and other antifungals?

- Methodology:

Checkerboard Assays: Combine this compound with azoles or echinocandins at sub-inhibitory concentrations. Calculate fractional inhibitory concentration indices (FICIs) to classify synergy (FICI ≤0.5) or antagonism (FICI >4.0) .

Time-Kill Curves: Monitor fungal viability over 24–48 hours to distinguish bactericidal vs. fungistatic synergies .

- PICOT Framework Example:

- Population: Candida auris clinical isolates.

- Intervention: this compound + caspofungin.

- Comparison: Monotherapy vs. combination.

- Outcome: Reduction in biofilm formation (quantified via crystal violet assays).

- Time: 24-hour exposure .

Data Analysis & Validation

Q. How should researchers validate the reproducibility of this compound’s chitin synthase inhibition in independent studies?

- Methodology:

- Blinded Reanalysis: Share raw data (e.g., enzyme kinetics, MICs) with collaborating labs for independent verification .

- Positive/Negative Controls: Include reference compounds with well-characterized mechanisms (e.g., nikkomycin Z for competitive inhibition) .

Q. What statistical models are appropriate for analyzing dose-response relationships in this compound studies?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.